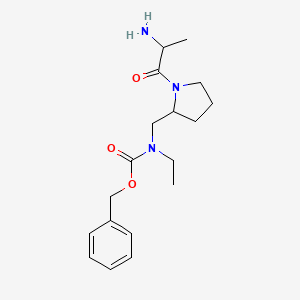
Benzyl ((1-((S)-2-aminopropanoyl)pyrrolidin-2-yl)methyl)(ethyl)carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzyl ((1-((S)-2-aminopropanoyl)pyrrolidin-2-yl)methyl)(ethyl)carbamate is a complex organic compound that features a pyrrolidine ring, a benzyl group, and a carbamate moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl ((1-((S)-2-aminopropanoyl)pyrrolidin-2-yl)methyl)(ethyl)carbamate typically involves multiple steps, starting with the preparation of the pyrrolidine ring One common method involves the condensation of a suitable amine with a carbonyl compound to form the pyrrolidine ringThe final step involves the formation of the carbamate moiety, which can be achieved by reacting the intermediate with an appropriate isocyanate under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve continuous flow synthesis techniques to ensure high yield and purity. These methods often utilize catalysts and optimized reaction conditions to facilitate the efficient formation of the desired product .
Análisis De Reacciones Químicas
Types of Reactions
Benzyl ((1-((S)-2-aminopropanoyl)pyrrolidin-2-yl)methyl)(ethyl)carbamate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield reduced derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols .
Aplicaciones Científicas De Investigación
Benzyl ((1-((S)-2-aminopropanoyl)pyrrolidin-2-yl)methyl)(ethyl)carbamate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including its role as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of Benzyl ((1-((S)-2-aminopropanoyl)pyrrolidin-2-yl)methyl)(ethyl)carbamate involves its interaction with specific molecular targets. The pyrrolidine ring and carbamate moiety play crucial roles in binding to enzymes or receptors, thereby modulating their activity. This compound may inhibit or activate certain pathways, leading to its observed biological effects .
Comparación Con Compuestos Similares
Similar Compounds
Pyrrolidine derivatives: Compounds like pyrrolizines, pyrrolidine-2-one, and pyrrolidine-2,5-diones share structural similarities and biological activities.
Carbamates: Other carbamate compounds, such as urethanes and carbamoyl chlorides, exhibit similar reactivity and applications.
Uniqueness
Benzyl ((1-((S)-2-aminopropanoyl)pyrrolidin-2-yl)methyl)(ethyl)carbamate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its stereochemistry and the presence of both a pyrrolidine ring and a carbamate moiety make it a valuable compound for various applications .
Propiedades
Fórmula molecular |
C18H27N3O3 |
|---|---|
Peso molecular |
333.4 g/mol |
Nombre IUPAC |
benzyl N-[[1-(2-aminopropanoyl)pyrrolidin-2-yl]methyl]-N-ethylcarbamate |
InChI |
InChI=1S/C18H27N3O3/c1-3-20(18(23)24-13-15-8-5-4-6-9-15)12-16-10-7-11-21(16)17(22)14(2)19/h4-6,8-9,14,16H,3,7,10-13,19H2,1-2H3 |
Clave InChI |
HWDSCIZJCKXORD-UHFFFAOYSA-N |
SMILES canónico |
CCN(CC1CCCN1C(=O)C(C)N)C(=O)OCC2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















